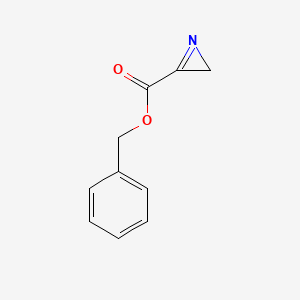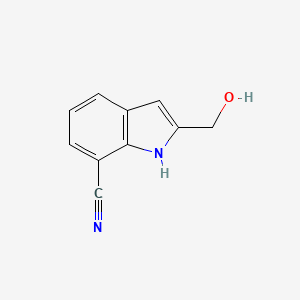![molecular formula C7H5ClN2O B11915926 6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
6-Chloroimidazo[1,2-a]pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroimidazo[1,2-a]pyridin-3-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 3rd position makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-a]pyridin-3-ol typically involves the reaction of 2-aminopyridine with appropriate electrophiles. One common method is a two-step one-pot synthesis. In the first step, 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloroimidazo[1,2-a]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the imidazo[1,2-a]pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloroimidazo[1,2-a]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Used in the development of fluorescent probes for monitoring pH changes in biological systems.
Wirkmechanismus
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact mechanism of action for this compound may vary depending on its specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine: Lacks the hydroxyl group at the 3rd position.
6-Chloroimidazo[1,2-b]pyridazine: Contains a different ring structure.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains an ethyl group at the 2nd position.
Uniqueness
6-Chloroimidazo[1,2-a]pyridin-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H5ClN2O |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
6-chloroimidazo[1,2-a]pyridin-3-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-6-9-3-7(11)10(6)4-5/h1-4,11H |
InChI-Schlüssel |
AURWFMBPTYPOBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)



![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)


